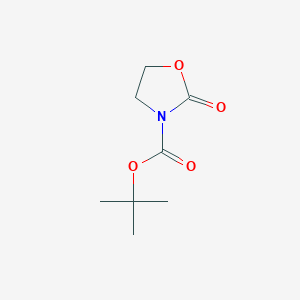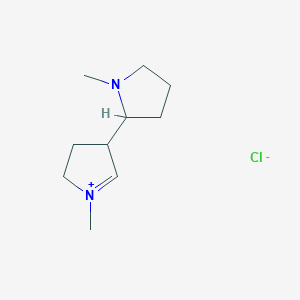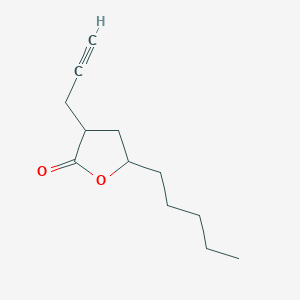
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is a chemical compound with the molecular formula C₁₂H₁₈O₂. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is known for its unique structural features, which include a pentyl group and a prop-2-yn-1-yl group attached to the oxolanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one can be achieved through various synthetic routesThis reaction typically uses palladium(II) chloride (PdCl₂) and copper(I) iodide (CuI) as catalysts, with dihaloarenes as the coupling partners . The reaction is carried out in a solvent such as dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira reactions, optimized for higher yields and purity. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(prop-2-yn-1-yl)oxolan-2-one: A structurally similar compound with a prop-2-yn-1-yl group attached to the oxolanone ring.
5-methyl-3-(prop-2-yn-1-yl)oxolan-2-one: Another similar compound with a methyl group at the 5-position of the oxolanone ring.
Uniqueness
5-Pentyl-3-(prop-2-YN-1-YL)oxolan-2-one is unique due to the presence of both a pentyl group and a prop-2-yn-1-yl group, which confer distinct chemical and physical properties
Properties
CAS No. |
113369-07-6 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
5-pentyl-3-prop-2-ynyloxolan-2-one |
InChI |
InChI=1S/C12H18O2/c1-3-5-6-8-11-9-10(7-4-2)12(13)14-11/h2,10-11H,3,5-9H2,1H3 |
InChI Key |
CQZBRRBZUXFFAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CC(C(=O)O1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


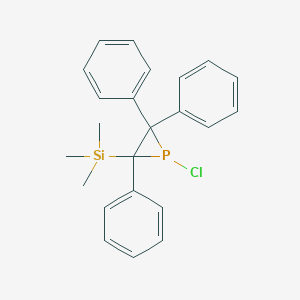
![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)


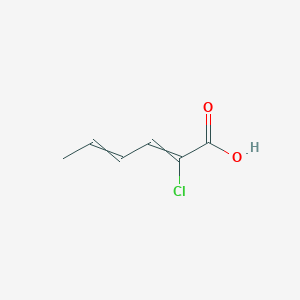
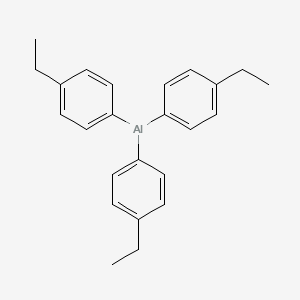
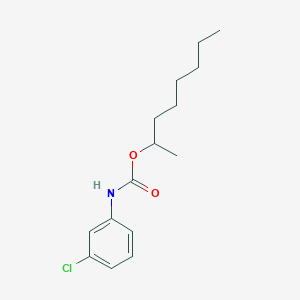
![1-[2-(4-tert-Butylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14303450.png)
![1,2,2,6,6-Pentamethyl-4-[(2-methylprop-2-en-1-yl)oxy]piperidine](/img/structure/B14303459.png)
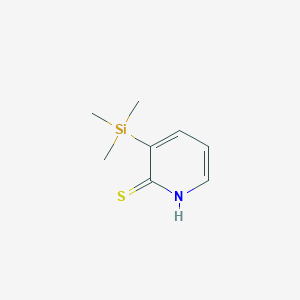
![8-Ethoxy-3-methoxybicyclo[4.2.0]octa-2,4-diene-1-carbonitrile](/img/structure/B14303468.png)
